molecular formula C15H12N2O2 B5625666 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B5625666
M. Wt: 252.27 g/mol
InChI Key: PTWWVFHTEPQUJS-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and a phenol moiety at position 3. This compound has been explored in medicinal chemistry for its structural adaptability and possible biological activities, though specific applications require further validation .

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)14-16-15(19-17-14)12-4-2-3-5-13(12)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWWVFHTEPQUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes cyclization with a phenolic compound under acidic conditions to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol is C15H12N2O2C_{15}H_{12}N_2O_2. The compound features a phenolic group and an oxadiazole ring, which contributes to its reactivity and potential applications in drug development and material synthesis. Notably, the presence of the oxadiazole moiety is associated with biological activity, making it a candidate for further investigation in medicinal chemistry .

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This application could lead to the development of new therapeutic agents for conditions such as arthritis and other inflammatory disorders .

Anticancer Potential
Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent .

Materials Science Applications

Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical strength has been explored in the development of advanced materials for various industrial applications.

Fluorescent Materials
Due to its structural characteristics, this compound can be utilized in creating fluorescent materials. The incorporation of oxadiazole derivatives into polymer films has shown promising results in terms of light-emitting properties, which are valuable in optoelectronic devices .

Biological Research Applications

Biomolecular Probes
The compound's ability to form stable complexes with metal ions opens avenues for its use as a biomolecular probe. Such probes are crucial in studying biological processes at the molecular level and can aid in the development of diagnostic tools.

Cellular Imaging
Recent advancements suggest that derivatives of this compound can be used in cellular imaging techniques due to their fluorescent properties. This application is vital for visualizing cellular processes and understanding disease mechanisms at a cellular level .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityResearchGate Publication Significant inhibition of bacterial growth observed.
Anti-inflammatory EffectsIUCr Journals Reduction in pro-inflammatory cytokines noted.
Anticancer PotentialResearchGate Publication Induction of apoptosis in cancer cell lines demonstrated.
Polymer ChemistryIUCr Journals Enhanced thermal stability in polymer composites noted.
Fluorescent MaterialsResearchGate Publication Promising light-emitting properties observed.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) 2-{3-[(E)-2-(1H-Indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
  • Structure: The oxadiazole core is substituted with an indole-vinyl group at position 3 and a phenol at position 4.
  • Properties: Exhibits antioxidant and antitumor activity due to the indole moiety, which enhances π-π stacking interactions with biological targets. The phenol group contributes to solubility in polar solvents .
(b) 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid
  • Structure: Contains a phenyl-oxadiazole linked to a butanoic acid chain.
  • Properties: Soluble in chloroform, methanol, and DMSO. The carboxylic acid group enables salt formation and improves bioavailability. Used as a research chemical for ligand-binding studies .

Derivatives with Halogen or Heterocyclic Modifications

(a) 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
  • Structure: Features a fluorinated phenyl group at position 3 and a propanoic acid chain.
  • Properties: Fluorine’s electronegativity increases metabolic stability and membrane permeability. The propanoic acid chain improves solubility in aqueous media .
  • Key Difference : Fluorine substitution enhances resistance to oxidative metabolism, offering longer half-life compared to the parent compound’s methyl group.
(b) N-(4-Chlorophenyl)-4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide
  • Structure : Combines chlorophenyl and fluorophenyl groups with a piperidine-carboxamide moiety.
  • Properties : Dual halogenation enhances binding affinity to hydrophobic pockets in enzymes. The piperidine group introduces basicity, affecting pharmacokinetics .
  • Key Difference : The piperidine-carboxamide extension broadens target selectivity, likely engaging in hydrogen bonding unavailable in the parent compound.

Pharmacologically Active Analogues

(a) {[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride
  • Structure : A methylphenyl-oxadiazole linked to a methylamine group.
  • Properties : The hydrochloride salt improves water solubility and oral absorption. Used in synthetic intermediates for CNS-targeting agents .
  • Key Difference: The protonatable amine facilitates blood-brain barrier penetration, unlike the parent compound’s phenol.
(b) 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • Structure : Chlorophenethyl and benzimidazolone substituents.
  • Properties : Shows dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM). The benzimidazolone ring enhances binding to ion channels .
  • Key Difference : The rigid benzimidazolone scaffold confers high receptor affinity, a feature absent in the parent compound.

Comparative Data Table

Compound Name Key Substituents Solubility Biological Activity Reference
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol 4-Methylphenyl, phenol Moderate in polar solvents Under investigation
2-{3-[(E)-2-(1H-Indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol Indole-vinyl, phenol High in DMSO Antioxidant, antitumor
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid Phenyl, butanoic acid Chloroform, methanol, DMSO Research ligand
3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid 4-Fluoro-3-methylphenyl, propanoic acid Aqueous media Enhanced metabolic stability
{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl Methylphenyl, methylamine Water (as HCl salt) CNS drug intermediate

Biological Activity

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O2C_{15}H_{12}N_2O_2. The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the phenolic group enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Significant inhibitory effects against various bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.
  • Antioxidant Activity : Ability to scavenge free radicals.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.25 µg/mL24
Escherichia coli0.30 µg/mL22
Pseudomonas aeruginosa0.35 µg/mL20
Bacillus subtilis0.28 µg/mL23

These findings indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

The biological activity of this compound is primarily attributed to its ability to disrupt bacterial cell wall synthesis. This occurs through the inhibition of key enzymes involved in peptidoglycan synthesis, leading to cell lysis and death .

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations. The study utilized time-kill assays to confirm bactericidal activity .
  • Cancer Cell Lines : Preliminary investigations into the anticancer properties revealed that the compound inhibited the proliferation of several cancer cell lines, suggesting potential therapeutic applications in oncology .

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